Rubidium dihydrogenarsenate
Description
Historical Context and Significance within Ferroelectric Materials Science
The study of ferroelectricity in the KDP family began in 1935 with the discovery of this property in potassium dihydrogen phosphate (B84403) (KH₂PO₄) itself. This finding was a crucial milestone, expanding the known ferroelectric materials beyond the initially discovered Rochelle salt. nih.govuq.edu.aunih.gov Following this, researchers began to investigate isomorphous compounds, substituting the potassium cation with others like rubidium (Rb) or cesium (Cs), and the phosphate group with arsenate.
Rubidium dihydrogenarsenate was identified as a member of this ferroelectric family, exhibiting a phase transition from a paraelectric state to a ferroelectric state at a critical temperature (T_c) of approximately 110 K (-163 °C). nih.govresearchgate.net In its high-temperature paraelectric phase, the crystal possesses a tetragonal structure, which transforms to an orthorhombic structure in the low-temperature ferroelectric phase. nih.goviucr.org The significance of RDA and its analogues lies in their relatively simple, hydrogen-bonded structures which provide a model system for theoretical and experimental investigations. researchgate.net These studies, utilizing techniques like Raman scattering and neutron diffraction, have been pivotal in developing and refining theories of ferroelectric phase transitions, such as the soft mode theory and models involving proton tunneling and ordering within the hydrogen bonds. pwr.edu.pl
Classification and Isomorphism within the Potassium Dihydrogen Phosphate (KDP) Family of Hydrogen-Bonded Ferroelectrics
This compound is classified as a hydrogen-bonded ferroelectric and is a prominent member of the KDP family. researchgate.net Materials in this family are characterized by the general formula MH₂XO₄, where M is an alkali metal (K, Rb, Cs) and X is either phosphorus (P) or arsenic (As).
The defining feature of this family is isomorphism; the crystals share the same type of crystal structure. iucr.org At room temperature, in their paraelectric phase, RDA and other typical members of the KDP family crystallize in a tetragonal system with the space group I-42d. nih.goviucr.orgresearchgate.net The structure consists of a three-dimensional network of XO₄ tetrahedra linked by hydrogen bonds. iucr.org In this phase, the hydrogen atoms (protons) are disordered, occupying one of two possible off-center positions along the O-H---O bond. Upon cooling below the transition temperature (T_c), the protons order into one of the possible sites, leading to a distortion of the crystal lattice and the emergence of a spontaneous electric polarization. This ordering triggers the transition to the ferroelectric phase, which typically has an orthorhombic Fdd2 space group. jps.jpiucr.org
The properties of KDP-family ferroelectrics can be systematically altered by chemical substitution. Replacing the cation (e.g., K⁺ with Rb⁺ or Cs⁺) or the anionic group (PO₄³⁻ with AsO₄³⁻) leads to changes in lattice parameters and, most notably, the ferroelectric transition temperature (T_c). This allows for a detailed study of the geometric effects on the hydrogen bond and its influence on the collective ferroelectric behavior.
Below is a comparative analysis of this compound with other key members of the KDP family.
Table 1: Comparison of Properties for KDP-Family Ferroelectrics
| Compound | Formula | Ferroelectric Transition Temperature (T_c) | Paraelectric Crystal System (Space Group) | Ferroelectric Crystal System (Space Group) |
|---|---|---|---|---|
| Potassium Dihydrogen Phosphate | KH₂PO₄ | ~123 K jps.jp | Tetragonal (I-42d) researchgate.netjps.jp | Orthorhombic (Fdd2) jps.jpiucr.org |
| Rubidium Dihydrogen Phosphate | RbH₂PO₄ | ~147 K jps.jp | Tetragonal (I-42d) jps.jpresearchgate.net | Orthorhombic (Fdd2) jps.jp |
| This compound | RbH₂AsO₄ | ~110 K nih.govresearchgate.net | Tetragonal (I-42d) nih.goviucr.org | Orthorhombic (Fdd2) nih.gov |
| Cesium Dihydrogenarsenate | CsH₂AsO₄ | ~143 K | Tetragonal (I-42d) | Orthorhombic (Fdd2) |
Note: Data is compiled from various sources and slight variations may exist in reported values.
The substitution of the smaller potassium ion with the larger rubidium ion in the phosphates (KH₂PO₄ vs. RbH₂PO₄) increases the transition temperature. However, replacing phosphate with the larger arsenate group (e.g., RbH₂PO₄ vs. RbH₂AsO₄) tends to decrease T_c. This demonstrates the sensitive interplay between the cation size, the dimensions of the XO₄ tetrahedra, and the length and dynamics of the hydrogen bonds in determining the stability of the ferroelectric phase.
The case of Cesium Dihydrogen Phosphate (CsH₂PO₄) is particularly noteworthy as it crystallizes in a monoclinic system at room temperature, unlike the others which are tetragonal. pwr.edu.pldtu.dk This highlights that while isomorphism is a general characteristic of the KDP family, significant changes in ionic radii can lead to different structural arrangements and hydrogen-bonding networks. icmp.lviv.ua These comparative studies are crucial for building a comprehensive understanding of the structure-property relationships that govern ferroelectricity in these hydrogen-bonded systems.
Structure
2D Structure
Properties
IUPAC Name |
dihydrogen arsorate;rubidium(1+) | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.Rb/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQWDYBVPGQHSA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)(O)[O-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsH2O4Rb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928699 | |
| Record name | Rubidium dihydrogen arsorate | |
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Molecular Weight |
226.403 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13464-57-8 | |
| Record name | Arsenic acid (H3AsO4), monorubidium salt | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium dihydrogen arsorate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsenic acid (H3AsO4), monorubidium salt | |
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Crystallographic Investigations and Structural Dynamics
Polymorphism and Space Group Symmetries
Rubidium dihydrogen arsenate exhibits temperature-dependent polymorphism, transitioning from a high-temperature paraelectric phase to a low-temperature ferroelectric phase. researchgate.net This transition is characterized by a change in crystal symmetry, a hallmark of ferroelectric materials.
High-Temperature Paraelectric Phase (Tetragonal, I-42d)
At room temperature and above, RbH₂AsO₄ exists in a paraelectric phase with a tetragonal crystal structure. researchgate.netnih.gov The crystal symmetry is defined by the space group I-42d. researchgate.net In this phase, the arsenic atoms and the rubidium ions are located at specific symmetry sites (S4). researchgate.net The AsO₄ tetrahedra are connected through a network of hydrogen bonds. nih.gov A key feature of this phase is the disordered nature of the hydrogen atoms within these bonds. nih.gov
Low-Temperature Ferroelectric Phase (Orthorhombic, Fdd2)
Upon cooling to approximately 110 K, rubidium dihydrogen arsenate undergoes a phase transition to a ferroelectric state. researchgate.net This low-temperature phase is characterized by an orthorhombic crystal structure belonging to the Fdd2 space group. researchgate.net The transition from the higher symmetry tetragonal phase to the lower symmetry orthorhombic phase is a critical aspect of its ferroelectric behavior.
| Phase | Temperature | Crystal System | Space Group |
| Paraelectric | > 110 K | Tetragonal | I-42d |
| Ferroelectric | < 110 K | Orthorhombic | Fdd2 |
Atomic Coordination and Hydrogen Bonding Network
The structural arrangement of atoms and the hydrogen bonding network are fundamental to understanding the properties of rubidium dihydrogen arsenate.
Configuration of AsO₄ Tetrahedra and O-H…O Hydrogen Bonds
The crystal structure is built upon a framework of arsenate (AsO₄) tetrahedra. nih.gov In the paraelectric phase, these tetrahedra are described as being virtually regular. nih.gov These tetrahedral units are interconnected by O-H…O hydrogen bonds, creating a three-dimensional network. nih.gov
Analysis of Structural Disorder and its Origin
A significant aspect of the paraelectric phase of rubidium dihydrogen arsenate is the presence of structural disorder. This disorder originates from the positioning of the hydrogen atoms within the O-H…O hydrogen bonds. nih.gov In this high-temperature phase, the hydrogen atoms are equally disordered between the two adjacent oxygen atoms of the arsenate tetrahedra. nih.gov
| Feature | Description |
| AsO₄ Tetrahedra | Form the fundamental building blocks of the crystal structure. |
| O-H…O Hydrogen Bonds | Connect the AsO₄ tetrahedra into a three-dimensional network. |
| Rubidium Cation (Rb⁺) Coordination | Coordinated by eight oxygen atoms in a snub disphenoid arrangement. |
| Structural Disorder | Arises from the disordered positioning of hydrogen atoms in the O-H…O bonds in the paraelectric phase. |
Advanced Structural Characterization Techniques
Advanced analytical methods are crucial for elucidating the intricate structural details and dynamic behaviors of crystalline materials like Rubidium Dihydrogen Arsenate (RbH₂AsO₄). Techniques such as single crystal X-ray diffraction, neutron diffraction, and electron microscopy provide complementary information on atomic positions, bonding, and microstructural features, which are essential for understanding its physical properties.
Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. For Rubidium Dihydrogen Arsenate (RDA), these studies have been fundamental in characterizing its paraelectric room-temperature phase.
At room temperature (295 K), RbH₂AsO₄ crystallizes in the tetragonal system with the space group I-42d. nih.govnih.gov The structure consists of regular tetrahedral [AsO₂(OH)₂]⁻ anions and Rb⁺ cations. nih.govresearchgate.net The arsenate tetrahedra are linked into a three-dimensional network through O—H⋯O hydrogen bonds. A key feature of this paraelectric phase is the disorder of the hydrogen atoms, which are equally distributed between two equivalent positions within these bonds. nih.govresearchgate.net
The Rb⁺ cations are situated in channels that run along the <100> directions and are coordinated by eight oxygen atoms, forming a snub disphenoid geometry. nih.govresearchgate.net The detailed analysis of bond lengths reveals that the As—O bonds are approximately 1.6828 Å. nih.gov This comprehensive structural data provides the foundation for understanding the transition to the ferroelectric phase at lower temperatures. Below its Curie temperature of 110 K, RDA undergoes a phase transition to an orthorhombic ferroelectric phase. nih.gov
Detailed crystallographic data from single crystal X-ray diffraction studies at 295 K are summarized in the table below.
| Crystal Data and Structure Refinement for RbH₂AsO₄ | |
|---|---|
| Parameter | Value |
| Empirical Formula | RbH₂AsO₄ |
| Formula Weight | 226.4 g/mol |
| Temperature | 295 K |
| Crystal System | Tetragonal |
| Space Group | I-42d |
| a (Å) | 7.7865 (9) |
| c (Å) | 7.466 (2) |
| Volume (ų) | 452.64 (14) |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 9202 |
| Independent Reflections | 955 |
| R_int | 0.076 |
| Final R indices [I > 2σ(I)] | R1 = 0.025, wR2 = 0.032 |
Neutron diffraction is a powerful technique for determining the structural details of crystalline materials, offering distinct advantages over X-ray diffraction, particularly for locating light atoms like hydrogen. Since X-rays scatter from electron clouds, hydrogen atoms are difficult to detect accurately. Neutrons, however, scatter from atomic nuclei, providing precise information on the positions of hydrogen (or its isotope, deuterium).
For hydrogen-bonded ferroelectrics like RbH₂AsO₄, neutron diffraction is invaluable for understanding the role of protons in the phase transition mechanism. X-ray diffraction studies on RDA have revealed that the hydrogen atoms in the O—H⋯O bonds are disordered in the high-temperature paraelectric phase. nih.govresearchgate.net Neutron diffraction studies would be the ideal method to precisely determine the geometry of this disorder, such as the exact separation between the two equivalent proton sites and the nature of their potential energy surface.
Furthermore, upon cooling through the ferroelectric phase transition, the ordering of these hydrogen atoms is believed to be a key component of the structural change. Neutron diffraction experiments performed at temperatures below the 110 K transition temperature could directly visualize this ordering process, confirming the displacement of protons to an ordered, off-center position within the hydrogen bonds. While specific neutron diffraction studies focused solely on Rubidium Dihydrogen Arsenate are not widely reported in the surveyed literature, the technique remains the most definitive tool for investigating the critical role of hydrogen bond dynamics in this and related ferroelectric materials.
Below its phase transition temperature of 110 K, Rubidium Dihydrogen Arsenate enters a ferroelectric state, which is characterized by the formation of domains—regions within the crystal where the spontaneous electric polarization is uniformly oriented. The size, shape, and arrangement of these domains, known as the domain structure, significantly influence the material's macroscopic properties. Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing and analyzing these ferroelectric domain structures at the micro- and nanoscale. nih.gov
Transmission Electron Microscopy (TEM) offers even higher spatial resolution, enabling the study of domain walls, which are the interfaces between adjacent domains. nih.govoaepublish.com With TEM, it is possible to investigate the thickness of domain walls (typically on the order of a few nanometers) and to identify crystallographic defects that may influence domain formation and pinning. oaepublish.com
While specific studies applying electron microscopy for domain analysis on Rubidium Dihydrogen Arsenate were not prominently found in the searched literature, these techniques are standard practice for characterizing ferroelectric materials. Such an analysis on RDA would provide crucial insights into its ferroelectric behavior, including the processes of polarization switching and the influence of crystal imperfections on its domain structure.
Phase Transitions and Critical Phenomena
Ferroelectric Phase Transition Mechanisms
The transition from a paraelectric to a ferroelectric state in pure rubidium dihydrogen arsenate is a focal point of extensive study. This transition is governed by a complex interplay of ordering phenomena and lattice dynamics.
Rubidium dihydrogen arsenate is classified as an order-disorder type ferroelectric. In the high-temperature paraelectric phase, the protons in the O-H---O bonds are disordered, occupying two equivalent positions with equal probability. As the crystal is cooled below its transition temperature (Tc) of approximately 110 K, the protons collectively order into one of the possible crystallographic sites. This ordering of protons leads to a net spontaneous polarization, a hallmark of the ferroelectric state.
The ferroelectric transition is also associated with a "soft mode," which is a specific lattice vibration (phonon) whose frequency decreases and approaches zero as the transition temperature is neared from above. In rubidium dihydrogen arsenate, this soft mode is a coupled proton-phonon mode. This coupling signifies a strong interaction between the tunneling motion of the protons between the two equilibrium sites in the hydrogen bonds and the vibrations of the heavier ions in the crystal lattice. The softening of this coupled mode is a critical dynamic aspect of the phase transition.
Experimental evidence, such as the observation of a thermal hysteresis in dielectric properties, confirms that the ferroelectric phase transition in rubidium dihydrogen arsenate is of the first order. A first-order transition is characterized by a discontinuous change in properties like spontaneous polarization and lattice parameters at the transition temperature.
Proton Glass and Deuteron (B1233211) Glass States
When rubidium dihydrogen arsenate is mixed with ammonium (B1175870) dihydrogen arsenate (NH₄H₂AsO₄), forming mixed crystals of the type Rb₁₋ₓ(NH₄)ₓH₂AsO₄, the system exhibits even more complex and fascinating low-temperature phenomena, including the formation of proton and deuteron glass states.
In the mixed crystal system Rb₁₋ₓ(NH₄)ₓH₂AsO₄, the random substitution of rubidium ions with ammonium ions introduces competing interactions. While RbH₂AsO₄ is a ferroelectric, NH₄H₂AsO₄ is an antiferroelectric, meaning it orders with adjacent dipoles aligned in opposite directions. This competition between ferroelectric and antiferroelectric ordering, arising from the random distribution of Rb⁺ and NH₄⁺ ions, leads to frustration in the system.
For a certain range of ammonium concentration (x), this frustration prevents the establishment of long-range ferroelectric or antiferroelectric order. Instead, the protons freeze into a disordered, glass-like state at low temperatures, known as a proton glass. This state is characterized by a short-range order of the protons without any long-range periodicity. The deuterated analogue, created by replacing hydrogen with deuterium (B1214612), exhibits a similar "deuteron glass" state. The phase diagram of the mixed crystal system shows a region where the proton glass state exists, typically for ammonium concentrations between approximately 0.1 < x < 0.5. semanticscholar.org
A remarkable feature of the Rb₁₋ₓ(NH₄)ₓH₂AsO₄ system is the coexistence of different phases. semanticscholar.orgcapes.gov.br For certain concentrations of ammonium, it is possible to observe the coexistence of the paraelectric (disordered) phase and the proton-glass phase with either ferroelectric or antiferroelectric ordered domains. semanticscholar.orgcapes.gov.brcore.ac.uk For instance, in Rb₁₋ₓ(NH₄)ₓH₂AsO₄ with x=0.12, ferroelectric order coexists with the proton-glass state. capes.gov.br This indicates that the onset of the proton-glass ordering does not necessarily destroy the long-range ferroelectric order. capes.gov.br Similarly, in the deuterated version, coexistence of the paraelectric and antiferroelectric phases has been observed. core.ac.uk This complex phase behavior underscores the delicate balance of competing interactions in these mixed crystals.
Interactive Data Table: Phase Behavior of Rb₁₋ₓ(NH₄)ₓH₂AsO₄
| Ammonium Concentration (x) | Low-Temperature Phase | Key Characteristics |
| 0 | Ferroelectric | Long-range polar order |
| 0.12 | Coexistence of Ferroelectric and Proton Glass | Presence of both long-range order and glassy behavior capes.gov.br |
| 0.1 < x < 0.5 | Proton Glass | Frustrated system with short-range order semanticscholar.org |
| > 0.5 (approx.) | Antiferroelectric | Long-range antiparallel dipole ordering |
Influence of Ammonium Concentration on Proton Glass Region
The introduction of ammonium (NH₄⁺) ions in place of rubidium (Rb⁺) ions in the rubidium dihydrogen arsenate lattice leads to the formation of a mixed crystal system, Rb₁₋ₓ(NH₄)ₓH₂AsO₄. This substitution creates a conflict between the ferroelectric ordering preferred by RbH₂AsO₄ and the antiferroelectric ordering favored by ammonium dihydrogen arsenate. This competition of interactions results in a frustrated state known as a "proton glass" or "dipole glass" at intermediate ammonium concentrations.
In the mixed RADA (Rb₁₋ₓ(NH₄)ₓH₂AsO₄) system, proton-glass behavior is observed for ammonium concentrations in the range of approximately 0.1 ≤ x ≤ 0.5. montana.edu For concentrations below this range, the material exhibits long-range ferroelectric ordering. A notable finding is the coexistence of the proton-glass state and ferroelectric order for concentrations such as x = 0.12 and x = 0.15. montana.edu In these cases, the long-range ferroelectric order is not completely destroyed by the onset of the proton-glass state. montana.edu The partial phase diagram for the RADA system illustrates the boundary between the paraelectric, ferroelectric, and proton glass phases, highlighting the region where ferroelectric and glass orders coexist. montana.edu
High-Temperature Superionic-Protonic Phase Transitions
Certain hydrogen-bonded crystals, including arsenates and phosphates, can undergo a phase transition at high temperatures to a superionic-protonic phase, which is characterized by a significant increase in conductivity.
Identification and Characterization of High Conductivity Phases
In materials structurally related to rubidium dihydrogen arsenate, a high-temperature phase transition to a superionic-protonic phase has been identified. For instance, a mixed rubidium dihydrogen phosphate-arsenate, RbH₂(PO₄)₀.₆₅(AsO₄)₀.₃₅, exhibits a phase transition at 433 K (160 °C) that leads to a superionic phase with unusually high conductivity. researchgate.net Similarly, the mixed caesium rubidium dihydrogen phosphate (B84403), Cs₀.₄Rb₀.₆H₂PO₄, undergoes a transition to a superionic-protonic phase at 525 K (252 °C). researchgate.net These transitions are distinct from the low-temperature ferroelectric-paraelectric transition. The high-conductivity phase is a result of increased proton mobility within the crystal lattice at elevated temperatures.
Proton Hopping Mechanisms in High-Disorder Protonic Conduction
The high conductivity in the superionic phase is primarily due to the mobility of protons through the crystal lattice. The mechanism governing this movement is known as proton hopping, often described by the Grotthuss mechanism. wikipedia.org In this process, an excess proton diffuses through the hydrogen-bond network by forming and simultaneously breaking covalent bonds with neighboring molecules. wikipedia.org
In the context of rubidium dihydrogen arsenate and related materials, protons hop between adjacent oxygen atoms of the AsO₄ tetrahedra. This conduction involves two main steps: the intra-bond transfer of a proton along the hydrogen bond and the subsequent reorientation of the resulting ionic defects to allow for the next hop. In the high-temperature, high-disorder phase, the increased thermal energy and dynamic disorder of the arsenate groups facilitate these steps, creating multiple pathways for proton migration and leading to high protonic conductivity. nih.gov
Pressure-Induced Phase Transitions and Effects
The application of hydrostatic pressure is a critical tool for modifying the structural and electronic properties of materials, including hydrogen-bonded ferroelectrics like rubidium dihydrogen arsenate.
Hydrostatic Pressure Effects on Transition Temperature and Dielectric Properties
Applying hydrostatic pressure generally suppresses ferroelectricity. aps.org In ferroelectrics with hydrogen bonds, pressure significantly alters the phase transition temperature (T_c) and dielectric properties. arxiv.orgnih.gov For instance, in pentakis(imidazolium) undecachlorodibismuthate(III), the ferroelectric phase transition temperature decreases nonlinearly as pressure increases. nih.gov Similarly, in CsH₂PO₄, pressure can induce a transition to an antiferroelectric phase. arxiv.org
While direct data for RbH₂AsO₄ is limited, studies on the closely related compound rubidium dihydrogen phosphate (RbH₂PO₄) show that pressure has a profound effect. The application of pressure leads to a large decrease in the ferroelectric transition temperature. Furthermore, both the Curie constant and the static dielectric constant in the paraelectric phase decrease with increasing pressure. It is expected that RbH₂AsO₄ would exhibit analogous behavior, with its ferroelectric transition temperature being suppressed upon the application of hydrostatic pressure.
Below is a data table illustrating the typical effect of hydrostatic pressure on the ferroelectric transition temperature (T_c) for a KDP-type crystal, based on trends observed in related compounds.
| Pressure (GPa) | Change in Transition Temperature (ΔT_c) | Effect on Dielectric Constant |
|---|---|---|
| 0.5 | Decreases | Decreases |
| 1.0 | Decreases Further | Decreases Further |
| 1.5 | Significant Decrease | Significant Decrease |
| >2.0 | Approaches Suppression | Strongly Reduced |
Pressure Influence on Hydrogen Bond Parameters and Interparticle Interactions
Pressure directly influences the microscopic parameters of the crystal lattice, particularly the hydrogen bonds that are fundamental to the ferroelectric properties of rubidium dihydrogen arsenate. As pressure increases, the interatomic distances within the crystal decrease. This compression shortens the O-H···O hydrogen bonds. strath.ac.uk
The strengthening of hydrogen bonds under pressure has been observed in various systems. aps.org This change in bond length alters the potential energy surface for the protons, affecting the dynamics of proton tunneling between the two equilibrium sites along the bond. The decrease in hydrogen bond length generally leads to an increase in the repulsive interactions between neighboring ions. strath.ac.uk In the context of ice, it has been shown that as pressure increases, the contribution of van der Waals forces to the lattice energy increases while the relative contribution from hydrogen bonding decreases, which has a substantial effect on phase transition pressures. princeton.edu These modifications to the hydrogen bond network and interparticle interactions are the microscopic origin of the pressure-induced changes in macroscopic properties like the transition temperature and dielectric response.
Thermal Hysteresis Effects in Phase Transitions
In the study of phase transitions in crystalline solids, thermal hysteresis provides crucial insight into the nature of the transition. For Rubidium Dihydrogen Arsenate (RbH₂AsO₄), the ferroelectric phase transition is characterized as weakly first-order, a classification that implies the presence of thermal hysteresis. This phenomenon is manifested as a difference in the transition temperature upon heating (Tc↑) compared to cooling (Tc↓).
The phase transition in Rubidium Dihydrogen Arsenate from its paraelectric to ferroelectric state occurs at approximately 110 K. researchgate.net Investigations into the dielectric and pyroelectric properties of RbH₂AsO₄ have confirmed the first-order nature of this transition. researchgate.net Key indicators of a first-order transition include a discontinuity in the temperature dependence of the reverse dielectric permittivity and a jump in spontaneous polarization at the Curie point. researchgate.net Such transitions are inherently associated with the coexistence of phases and the energy required to overcome a potential barrier, which gives rise to thermal hysteresis.
While the existence of thermal hysteresis in the phase transition of Rubidium Dihydrogen Arsenate is established by the weakly first-order character of the transition, specific quantitative data from various studies can vary. The width of the hysteresis loop (ΔTc = Tc↑ - Tc↓) is a key parameter in characterizing this effect.
Detailed experimental data on the thermal hysteresis of Rubidium Dihydrogen Arsenate's phase transition is presented in the table below.
| Measurement Technique | Transition Temperature on Heating (Tc↑) (K) | Transition Temperature on Cooling (Tc↓) (K) | Thermal Hysteresis (ΔTc) (K) | Reference |
|---|---|---|---|---|
| Calorimetry | ~110 | Not explicitly stated | Weakly first-order behavior implies non-zero hysteresis | researchgate.net |
| Dielectric Measurements | Curie-Weiss temperature differs from Curie point, indicative of hysteresis | Curie-Weiss temperature differs from Curie point, indicative of hysteresis | Difference implied by first-order nature | researchgate.net |
The data underscores that while the first-order nature and the consequent thermal hysteresis of the phase transition in Rubidium Dihydrogen Arsenate are acknowledged, precise and consistent quantitative values for the hysteresis width can be subject to experimental conditions and measurement techniques.
Spectroscopic Characterization and Vibrational Dynamics
Raman Spectroscopy Studies
Raman spectroscopy has been instrumental in elucidating the mechanism of the ferroelectric phase transition in RDA, focusing on soft mode behavior, proton-phonon interactions, and the crystal structure in its paraelectric state.
A key feature of the ferroelectric transition in RDA is the presence of a soft mode, a lattice vibration whose frequency decreases significantly as the transition temperature is approached from above. A Raman scattering study of the optical coupled soft mode in RDA has revealed that in the temperature range of 110–220 K, the square of the soft mode frequency (ω²) follows a linear relationship with temperature. aps.org The observed behavior can be described by the equation:
ω² = 29.5 cm⁻² / K * (T - 91 K) aps.org
This relationship indicates that the soft mode frequency extrapolates to zero at 91 K. aps.org However, the actual ferroelectric transition temperature (Tc) for a mechanically free crystal is 110 K. aps.org The discrepancy between the extrapolated temperature for the soft mode going to zero and the actual transition temperature highlights the complex nature of the phase transition, which also involves coupling with acoustic modes. aps.org The linewidth of this soft mode has been observed to increase as the temperature approaches Tc. aps.org
Table 1: Temperature Dependence of the Soft Mode Frequency in RbH₂AsO₄
| Temperature (K) | Soft Mode Frequency (ω) Behavior |
|---|---|
| 110 - 220 | The square of the frequency decreases linearly with temperature. aps.org |
| 91 | The extrapolated temperature at which the soft mode frequency approaches zero. aps.org |
| 110 | The actual ferroelectric transition temperature (Tc). aps.org |
The dynamics of protons within the hydrogen bonds of RDA are intricately linked to the lattice vibrations, leading to coupled proton-phonon modes. Studies on the deuterated analogue of RDA, Rb(ND₄)D₂AsO₄ (DRADA), provide insight into these interactions. Temperature-dependent Raman spectra of DRADA have shown that the stretching modes of the AsO₄ group (ν₁) and the in-plane bending modes of the O-D bonds (δ(O-D)) exhibit notable changes with temperature. montana.edu Specifically, the ν₁ stretching modes soften (decrease in frequency), while the δ(O-D) bending modes harden (increase in frequency) as the temperature decreases. montana.edu This behavior is indicative of a coupling between the proton (or deuteron) motion and the vibrations of the arsenate tetrahedra, which is a critical aspect of the ferroelectric phase transition mechanism in KDP-type crystals.
In its paraelectric phase, which exists at room temperature, RDA possesses a tetragonal structure with the space group I-42d. nih.gov Crystallographic studies have shown that the [AsO₂(OH)₂]⁻ tetrahedra are connected through a three-dimensional network of O—H···O hydrogen bonds. nih.gov A key feature of this phase is the disordered nature of the hydrogen atoms (protons). The protons are equally disordered between two equivalent positions along the O—H···O bonds. nih.gov This disorder is a defining characteristic of the paraelectric state in this family of materials. The Rb⁺ cations are situated in channels that run along the <100> directions and are coordinated by eight oxygen atoms. nih.gov
Infrared Spectroscopy Studies
Infrared (IR) spectroscopy provides complementary information to Raman studies, particularly concerning the structural disorder and the behavior of hydrogen bonds.
The structural disorder inherent in the paraelectric phase of RDA, specifically the disordered arrangement of protons in the hydrogen bonds, can be confirmed through infrared spectroscopy. While specific IR studies on RDA are not abundant in the provided results, the principles of vibrational spectroscopy in similar hydrogen-bonded systems suggest that this disorder would manifest as broad absorption bands, particularly for the O-H stretching vibrations. The presence of multiple possible local environments for the protons due to the disorder leads to a range of vibrational frequencies, resulting in broadened spectral features. This is a common characteristic observed in the IR spectra of materials with significant structural disorder. chemrxiv.org The appearance of certain Raman-active modes in the infrared spectrum can also be an indicator of a loss of inversion symmetry, which occurs during a transition from a disordered to an ordered state. aps.org
The vibrational spectrum of RDA is characterized by modes associated with the O-H bonds. The O-H stretching vibrations are typically observed at the higher wavenumber end of the mid-infrared spectrum, generally above 3000 cm⁻¹. su.se The precise frequency of the O-H stretching band is highly sensitive to the strength of the hydrogen bonding. In systems with strong hydrogen bonds, the O-H stretching frequency shifts to lower wavenumbers, and the absorption band becomes broader. youtube.comnih.gov
O-H bending vibrations, on the other hand, occur at lower frequencies than stretching vibrations. tanta.edu.eg For protonated arsenates, the As-OH symmetric stretching vibrations in crystalline solids show a trend of shifting to higher energies with increasing protonation. princeton.edu While specific frequencies for RDA are not detailed in the search results, the general ranges for these vibrations in arsenate minerals and other hydrogen-bonded compounds provide a framework for what would be expected. The analysis of these bands is crucial for understanding the dynamics of the hydrogen bonds, which play a central role in the ferroelectric properties of the material. nih.gov
Table 2: General Wavenumber Ranges for O-H Vibrations
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| O-H Stretching | > 3000 su.se |
| As-OH Symmetric Stretching | Shifts to higher energy with increased protonation princeton.edu |
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Rubidium Dihydrogen Arsenate | RbH₂AsO₄ |
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy has proven to be a powerful tool for investigating the microscopic properties of rubidium dihydrogen arsenate (RDA), particularly in the study of radiation-induced defects and their dynamic behavior.
Investigation of Point Defects and Tl2+ Center Interactions
ESR studies have also been instrumental in characterizing point defects in RDA, including those intentionally introduced by doping. A notable example is the investigation of thallium-doped RDA crystals. When Tl+-doped RDA is X-ray irradiated at low temperatures, Tl2+ centers are formed. The ESR spectra of these Tl2+ centers provide detailed information about their electronic structure and interaction with the surrounding lattice.
The analysis of the hyperfine structure in the ESR spectra of Tl2+ allows for the determination of the spin density distribution and the nature of the chemical bonding between the thallium ion and the neighboring arsenate groups. Furthermore, the temperature dependence of the ESR parameters, such as the g-tensor and hyperfine coupling constants, reveals details about the local lattice dynamics and the influence of phase transitions on the electronic properties of the Tl2+ impurity centers. These studies contribute to a deeper understanding of the microscopic interactions governing the physical properties of doped RDA crystals.
Theoretical Frameworks and Computational Modeling
Pseudospin Lattice Coupled Mode (PLCM) Models
The Pseudospin Lattice Coupled Mode (PLCM) model is a cornerstone in the theoretical description of RDA and other hydrogen-bonded ferroelectrics. This model simplifies the complex proton dynamics by introducing the concept of a "pseudospin" which can take two orientations corresponding to the two equilibrium positions of the proton in the hydrogen bond. The collective behavior of these pseudospins is then coupled to the lattice vibrations, or phonons, of the crystal.
A modified version of the simple PLCM model is often employed for a more accurate description of RDA. This modified Hamiltonian incorporates additional terms to account for more complex interactions within the crystal lattice. The general form of the modified PLCM model Hamiltonian can be expressed as:
H = Hp + HL + Hp-L + Hanh + Hs-s + Hs-L
Where:
Hp represents the proton or pseudospin part, including the tunneling of protons.
HL is the lattice part, describing the harmonic lattice vibrations (phonons).
Hp-L describes the coupling between the pseudospins and the lattice modes.
Hanh includes phonon anharmonic interactions, which are crucial for understanding the temperature dependence of the crystal's properties.
Hs-s accounts for direct spin-spin interactions.
Hs-L represents additional spin-lattice interaction terms.
Derivation of Response Functions and Soft Mode Frequency
The dynamic properties of RDA, particularly its response to external electric fields, are captured by response functions. These functions are derived from the model Hamiltonian using techniques from statistical mechanics, such as the Green's function method. The derivation typically involves setting up the equations of motion for the pseudospin and phonon operators and solving them in a self-consistent manner.
The soft mode frequency is a critical concept in the theory of ferroelectric phase transitions. It refers to a particular lattice vibrational mode whose frequency decreases as the temperature approaches the Curie temperature (Tc) from the paraelectric phase. In the context of the PLCM model, the soft mode is a coupled mode of the pseudospin and lattice vibrations. Its frequency (ωs) can be derived from the poles of the dynamic susceptibility (response function). The softening of this mode signifies the instability of the paraelectric phase, leading to the spontaneous polarization in the ferroelectric phase. Theoretical derivations show that the soft mode frequency is highly dependent on the temperature and the strength of the coupling between the pseudospins and the lattice.
Inclusion of Phonon Anharmonic Interactions (Third and Fourth-Order)
For a realistic description of the thermal properties of RDA, it is essential to include anharmonic interactions between the phonons. These are represented by third and fourth-order terms in the lattice potential energy in the model Hamiltonian. researchgate.net The inclusion of these terms is critical for several reasons:
They account for the thermal expansion of the crystal.
They provide a mechanism for phonon-phonon scattering, which is responsible for the finite lifetime of phonons and contributes to the dielectric loss.
They are necessary to accurately model the temperature dependence of the soft mode frequency and the dielectric constant, especially near the phase transition.
The third and fourth-order anharmonic terms introduce additional complexity into the equations of motion, which are typically handled using perturbation theory or more advanced many-body techniques.
Incorporation of Direct Spin-Spin and Spin-Lattice Interaction Terms
Beyond the fundamental pseudospin-lattice coupling, more refined PLCM models for RDA also incorporate direct spin-spin interactions and additional spin-lattice interaction terms. researchgate.net
Direct Spin-Spin Interactions: These terms account for the direct interaction between the electric dipole moments associated with the proton positions, independent of their coupling to the lattice. This interaction contributes to the ordering of the pseudospins in the ferroelectric phase.
Spin-Lattice Interaction Terms: These terms represent more complex couplings between the proton system and the lattice vibrations. They can, for example, describe the modulation of the proton tunneling energy by the lattice vibrations. The inclusion of these terms allows for a more accurate description of the dynamic and static properties of the crystal.
Application for Dielectric Constant, Loss Tangent, and Spontaneous Polarization Calculation
The modified PLCM model, with the inclusion of anharmonic and spin interaction terms, can be used to theoretically calculate key ferroelectric properties of RDA. researchgate.net By fitting the model parameters to experimental data, it is possible to obtain a quantitative understanding of the material's behavior.
The dielectric constant (ε) is calculated from the dynamic susceptibility of the system. The model predicts the characteristic sharp peak in the dielectric constant at the Curie temperature, which is a hallmark of a ferroelectric phase transition.
The loss tangent (tan δ), which represents the energy dissipation in the material when subjected to an alternating electric field, is related to the imaginary part of the dielectric susceptibility. The inclusion of phonon anharmonicity and other scattering mechanisms in the PLCM model is crucial for obtaining a realistic description of the loss tangent.
The spontaneous polarization (Ps) is the net electric dipole moment per unit volume that appears in the ferroelectric phase. Within the PLCM framework, the spontaneous polarization is proportional to the average value of the z-component of the pseudospin operators. The model can be used to calculate the temperature dependence of the spontaneous polarization, which typically decreases as the temperature increases towards the Curie point, and vanishes above it.
Below is a table summarizing the conceptual approach to calculating these properties using the modified PLCM model.
| Property | Theoretical Basis within PLCM Model | Key Influencing Factors |
| Dielectric Constant (ε) | Derived from the real part of the dynamic susceptibility, which is obtained from the Green's function of the coupled pseudospin-phonon system. | Temperature, frequency of the applied field, strength of pseudospin-lattice coupling, and phonon anharmonicity. |
| Loss Tangent (tan δ) | Calculated from the ratio of the imaginary to the real part of the dielectric susceptibility. It is directly related to the damping of the soft mode. | Phonon-phonon scattering (from anharmonicity), and other relaxation processes in the crystal. |
| Spontaneous Polarization (Ps) | Proportional to the thermal average of the pseudospin operator, representing the long-range ordering of the electric dipoles. | Temperature, strength of direct spin-spin interactions, and the coupling between pseudospins and the lattice. |
Green's Function Theory Applications
Green's function theory is a powerful mathematical tool used in many-body physics to study the properties of interacting systems. In the context of RDA, it provides a rigorous framework for analyzing the PLCM model and calculating various physical observables.
Two-Time Thermal Dependent Green's Function Method
The two-time thermal dependent Green's function method is a specific application of Green's function theory that is particularly well-suited for studying the temperature-dependent properties of condensed matter systems like RDA. researchgate.net This method involves defining a set of Green's functions that describe the propagation of elementary excitations (in this case, the coupled pseudospin-phonon modes) in the crystal at a finite temperature.
The core of the method lies in deriving the equations of motion for these Green's functions. Differentiating the Green's function with respect to time leads to a new, higher-order Green's function, resulting in a hierarchy of equations. To solve this hierarchy, a decoupling approximation is typically introduced at a certain stage. A common choice is the mean-field approximation or a random-phase approximation, which simplifies the problem and allows for the calculation of the desired physical quantities.
Using the two-time thermal dependent Green's function method in conjunction with the modified PLCM model, one can derive expressions for the response function, and from it, the soft mode frequency, dielectric constant, loss tangent, and spontaneous polarization as a function of temperature. researchgate.net This approach has been shown to provide a good quantitative description of the ferroelectric properties of RDA and its isomorphs.
Decoupling Schemes for Higher-Order Green Functions
In the theoretical investigation of the ferroelectric properties of RDA and its isomorphs, the double-time thermal Green's function method is a powerful tool. ripublication.comaps.org This approach allows for the study of the collective behavior of the proton system, which is crucial for understanding the phase transition. The methodology often involves a pseudo-spin formalism to describe the tunneling of protons in the O-H---O bonds. ripublication.com
To solve the equations of motion for the Green's functions, a hierarchy of higher-order Green's functions is generated. A critical step in making the problem tractable is the use of decoupling schemes to express these higher-order functions in terms of lower-order ones. For KDP-type crystals, a common approach is the Tyablikov-type decoupling, which is a mean-field-like approximation suitable for studying phase transitions. aps.org This allows for the derivation of expressions for key physical quantities, such as the renormalized proton-phonon energy spectrum, which are essential for understanding the dynamics of the phase transition. aps.org
Mean-Field Approximation (MFA) and Dyson's Equation
The Mean-Field Approximation (MFA) is a fundamental approach used to simplify the complex many-body interactions present in ferroelectric crystals like RDA. researchgate.netresearchgate.net In the context of the pseudo-spin model, the MFA considers the interaction of a single pseudo-spin with the average field produced by all other pseudo-spins, thus simplifying the problem.
Dyson's equation provides a more rigorous framework that can incorporate correlations beyond the simple MFA. ripublication.comwikipedia.org It is a general relation between correlation functions in quantum field theories and can be applied to the Green's functions of the pseudo-spin system in RDA. wikipedia.org By applying Dyson's equation, it is possible to obtain more accurate descriptions of the system's properties, including the effects of interactions and damping. ripublication.comresearchgate.net The use of Dyson's equation within the Green's function method allows for a more sophisticated treatment of the correlations in the system. ripublication.com
Theoretical formulae for the electrical permittivity and spontaneous polarization of RDA have been derived using the Green's function method in conjunction with the Mean-Field Approximation and Dyson's equation. researchgate.netresearchgate.net These derivations typically start from a pseudo-spin-lattice coupled mode (PLCM) model Hamiltonian, which may be augmented with terms for third- and fourth-order phonon anharmonic interactions, direct spin-spin interactions, and four-body interactions to provide a more realistic description of the crystal. researchgate.net
By applying the two-time thermal dependent Green's function approach and solving Dyson's equation within the MFA, expressions for the temperature dependence of spontaneous polarization and electrical permittivity are obtained. researchgate.netresearchgate.net These theoretical formulae can then be fitted to experimental data to determine model parameters and to understand the temperature-dependent behavior of these key ferroelectric properties. researchgate.net The spontaneous polarization is treated as the order parameter of the ferroelectric-paraelectric transition. researchgate.net
The soft mode theory of ferroelectricity, originally developed by Cochran, provides a lattice-dynamical perspective on phase transitions. In this framework, the frequency of a particular transverse optical phonon mode, known as the Cochran's mode, decreases as the temperature approaches the Curie temperature from above, eventually reaching zero at the transition point in a second-order phase transition.
For RDA, the frequency of the Cochran's mode can be calculated theoretically using the same pseudo-spin-lattice coupled model and Green's function techniques mentioned previously. researchgate.netresearchgate.net The derived theoretical formulae for the Cochran's mode frequency show its dependence on temperature and other model parameters. The softening of this mode is directly related to the increase in the static dielectric constant near the phase transition temperature, providing a dynamic picture of the onset of ferroelectricity.
Statistical Treatment of Phase Transitions (e.g., Slater Model and its Modifications)
The Slater model, originally proposed for KDP, is a cornerstone in the statistical mechanics of KDP-type ferroelectrics and is therefore highly relevant for understanding the phase transition in RDA. ripublication.com This model focuses on the configurations of protons in the hydrogen bonds surrounding an arsenate (AsO₄) group. The model introduces energy parameters for different proton configurations, and the "ice rules" are often invoked, which state that exactly two protons are close to each AsO₄ group.
Modifications to the Slater model have been introduced to better account for the properties of real crystals. For example, the introduction of long-range interactions and considerations for proton tunneling have been incorporated into the model. ripublication.com These modified models can provide a more accurate description of the thermodynamic and dielectric properties of RDA and can explain why the phase transition is of a particular order.
Renormalization Group Theory Applications
Renormalization Group (RG) theory is a powerful theoretical tool for studying the behavior of systems near critical points, such as the ferroelectric phase transition in RDA. aps.orgresearchgate.net The RG approach allows for a systematic investigation of the effects of fluctuations at all length scales, which are known to be important near a phase transition.
For quantum ferroelectrics, where quantum fluctuations play a significant role even at zero temperature, the RG method can be used to study the interplay between quantum and thermal fluctuations. aps.org By developing an RG transformation for quantum statistics, it is possible to analyze how these fluctuations restore the symmetry of the system, leading to the ferroelectric-paraelectric transition. aps.org The theory can predict the temperature dependence of the inverse dielectric susceptibility and other critical exponents that characterize the phase transition. aps.org
First-Principles Calculations and Density Functional Theory (DFT)
First-principles calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in condensed matter physics for investigating the electronic structure and properties of materials from fundamental quantum mechanics, without relying on empirical models. researchgate.netnih.gov Although extensive DFT studies specifically on RDA are not widely reported, the methodology is well-suited for elucidating its structural and electronic properties. researchgate.net
DFT calculations can be used to optimize the crystal structure of RDA in both its paraelectric and ferroelectric phases, providing insights into the atomic displacements that occur during the phase transition. nih.gov Furthermore, these calculations can determine the electronic band structure and density of states, which are crucial for understanding the insulating nature of RDA and the bonding characteristics within the crystal. researchgate.netresearchgate.net By calculating the total energy for different atomic configurations, DFT can also be used to map out the potential energy surface for proton tunneling and to compute the parameters for the effective pseudo-spin models described in the previous sections.
Isotope Effects on Ferroelectric and Structural Properties
Deuterium (B1214612) Isotope Effect on Phase Transition Temperature (Tc)
One of the most dramatic manifestations of deuteration in rubidium dihydrogen arsenate is the substantial increase in its ferroelectric phase transition temperature, or Curie temperature (Tc).
Rubidium dihydrogen arsenate (RbH₂AsO₄), often abbreviated as RDA, undergoes a phase transition from a paraelectric to a ferroelectric state at a Curie temperature (Tc) of 110 K. Upon deuteration, where hydrogen atoms in the O-H···O bonds are replaced by deuterium, the resulting compound, rubidium dideuterium arsenate (RbD₂AsO₄ or DRDA), exhibits a significantly higher transition temperature.
While specific experimental values for fully deuterated RDA can vary slightly depending on the degree of deuterium substitution, the trend is consistent and pronounced. This behavior is characteristic of the potassium dihydrogen phosphate (B84403) (KDP) family of ferroelectrics, to which RDA belongs. For instance, in the closely related compound KDP, the Tc increases from approximately 122 K to 229 K upon deuteration. aps.org A similar substantial elevation in Tc is observed for RDA, highlighting the critical role of the hydrogen bonds in the ferroelectric transition. This sharp rise in the transition temperature is indicative of a first-order phase transition in both the undeuterated and deuterated crystals. aps.org
Table 1: Comparison of Phase Transition Temperatures (Tc) for RDA and its Isomorph KDP
| Compound | Abbreviation | Tc (Undeuterated) | Tc (Deuterated) | Increase in Tc |
|---|---|---|---|---|
| Rubidium Dihydrogen Arsenate | RDA | 110 K | Significantly higher than 110 K | Substantial |
| Potassium Dihydrogen Phosphate | KDP | ~122 K | ~229 K | ~107 K |
The significant increase in the Curie temperature upon deuteration is primarily explained by two interconnected theoretical models: the proton tunneling model and the geometric effect.
Proton Tunneling Model : In the paraelectric phase, the protons (or deuterons) are disordered within a double-well potential along the O-H···O bonds. The ferroelectric transition involves the ordering of these protons into one of the potential wells. According to the tunneling model, the lighter protons have a higher probability of quantum mechanically tunneling through the potential barrier between the two wells. This tunneling motion disrupts the long-range ordering necessary for the ferroelectric state, thus favoring the paraelectric phase and resulting in a lower Tc. When deuterium, which has approximately twice the mass of hydrogen, is substituted, its tunneling frequency is significantly reduced. This makes it easier for the deuterons to localize in one of the potential wells, thereby promoting the ordered ferroelectric state at a much higher temperature. aps.org
Geometric Effect : The substitution of hydrogen with deuterium also leads to a subtle but important change in the geometry of the hydrogen bond itself. The O-D···O bond is typically slightly longer than the O-H···O bond. This expansion of the bond length increases the separation between the two potential wells. A wider separation further reduces the probability of tunneling and more effectively traps the deuteron (B1233211) in one of the wells. This geometric modification enhances the stability of the ordered ferroelectric state, contributing to the observed increase in Tc. aps.org The two effects, reduced tunneling due to increased mass and a modified potential due to geometric changes, work in concert to produce the large isotope effect on the Curie temperature.
Deuterium Isotope Effect on Elastic and Piezoelectric Constants
In the absence of direct data for RDA, the behavior of isomorphous KDP-type crystals can provide qualitative insights. In these materials, the elastic constants (which describe the material's response to mechanical stress) and piezoelectric constants (which describe the coupling between mechanical stress and electric polarization) exhibit noticeable changes upon deuteration. These changes are linked to the modifications in the hydrogen bond dynamics and the resulting structural alterations. Generally, deuteration can lead to variations in the stiffness of the crystal lattice and the electromechanical coupling efficiency. A comprehensive determination of these constants for RDA and DRDA would require experimental techniques such as resonant ultrasound spectroscopy or Brillouin scattering.
Influence of Deuteration on Proton/Deuteron Glass State Region and Characteristics
In mixed crystal systems, such as Rb₁₋ₓ(NH₄)ₓH₂AsO₄ (RADA), a "proton glass" state can emerge. This state is characterized by a freezing of the disordered proton arrangement without establishing long-range ferroelectric or antiferroelectric order. This behavior arises from the competing interactions introduced by the different ions (in this case, Rb⁺ promoting ferroelectricity and NH₄⁺ promoting antiferroelectricity).
Deuteration has a significant impact on the phase diagram and characteristics of this glass state. Studies on deuterated RADA (DRADA) reveal that, similar to the pure compound, deuteration increases the stability of the ordered ferroelectric phase relative to the disordered paraelectric and glass phases. This leads to a shift in the temperature-concentration phase diagram.
For a given concentration 'x' where a glass state occurs, the deuterated crystals generally exhibit a higher "freezing" temperature (Tg). Furthermore, in these mixed crystals, a coexistence of the paraelectric/proton glass phase and the ferroelectric phase can be observed below the transition temperature. The spontaneous polarization measurements in mixed RADA crystals show a more gradual change below Tc compared to the sharp transition in pure RDA, indicating that some mobile protons and ammonium (B1175870) cations persist in the paraelectric or glass state. Deuteration also tends to increase the maximum value of spontaneous polarization in these mixed systems, suggesting a more robust ferroelectric ordering even in the presence of competing interactions. aps.org
Mixed Crystal Systems and Solid Solutions
Rubidium Ammonium (B1175870) Dihydrogen Arsenate (RADA) Systems
The mixed crystal system Rb₁₋ₓ(NH₄)ₓH₂AsO₄, commonly known as RADA, is formed by combining the ferroelectric Rubidium Dihydrogen Arsenate (RbH₂AsO₄) and the antiferroelectric Ammonium Dihydrogen Arsenate (NH₄H₂AsO₄). This mixture exhibits a rich and complex phase diagram due to the conflicting ordering tendencies of its constituent components.
The phase diagram of RADA is notably asymmetric, a characteristic that distinguishes it from the more symmetric diagram of its phosphate (B84403) analog, RADP (Rb₁₋ₓ(NH₄)ₓH₂PO₄). researchgate.net The behavior of the crystal is highly dependent on the concentration 'x' of the ammonium (NH₄) ion.
At low ammonium concentrations, the system exhibits long-range ferroelectric ordering, similar to pure Rubidium Dihydrogen Arsenate (RDA), which has a ferro-paraelectric phase-transition temperature of 110 K. montana.edu As the concentration of ammonium increases, the system enters a state known as a "proton glass" or "dipole glass" for a concentration range of approximately 0.1 < x < 0.5. researchgate.netmontana.edu This glassy state is characterized by the freezing of protonic motion without long-range ordering. For a concentration of x=0.35, the material shows a broad anomaly in its heat capacity with a maximum at 55 K, which is associated with the dipole glass transition. montana.edu
In the proton glass region, especially at lower ammonium concentrations (e.g., x=0.12, x=0.15), there is evidence for the coexistence of the proton glass state with ferroelectric order. researchgate.net The long-range ferroelectric order is not completely destroyed by the onset of the proton glass ordering. researchgate.net At higher concentrations of ammonium, the influence of the antiferroelectric ordering of Ammonium Dihydrogen Arsenate becomes dominant.
| Ammonium Concentration (x) | Observed Phase(s) | Key Characteristics |
|---|---|---|
| x = 0 | Ferroelectric (FE) | Ferro-paraelectric phase transition at Tc = 110 K. montana.edu |
| 0.1 < x < 0.5 | Proton Glass (PG) | Characterized by freezing of protonic motion without long-range order. researchgate.netmontana.edu |
| x ≈ 0.12 - 0.15 | Coexistence of Ferroelectric and Proton Glass | Long-range ferroelectric order persists alongside the glassy state. researchgate.net |
| x = 0.35 | Proton Glass (PG) | Broad anomaly in heat capacity with a maximum at 55 K. montana.edu |
| x > 0.5 (approx.) | Antiferroelectric (AFE) | Dominated by the ordering tendencies of NH₄H₂AsO₄. |
Deuteration, the substitution of hydrogen with its isotope deuterium (B1214612), significantly impacts the properties of RADA (becoming DRADA). Studies on the spontaneous polarization of mixed single crystals of RADA and its deuterated counterpart (DRADA) show that the maximum values of spontaneous polarization are greater in the deuterated samples. montana.edu For pure deuterated Rubidium Dihydrogen Arsenate (DRDA), there is a sharp, first-order rise in spontaneous polarization at the ferroelectric transition temperature. montana.edu In mixed DRADA crystals, the change in polarization below the transition temperature is more gradual, suggesting that some acid hydrogens and ammonium cations remain mobile in the paraelectric phase. montana.edu
Dielectric measurements performed on DRADA along the tetragonal a-axis for ammonium concentrations of x=0.05 and x=0.10 reveal glassy behavior and the coexistence of paraelectric or proton-glass phases with ferroelectric order below the glass transition temperature (Tg). montana.edu This coexistence is attributed to random spatial fluctuations of the ammonium cation. montana.edu Analysis of the complex permittivity for the x=0.10 sample indicates a distribution of relaxation times below Tg, a characteristic feature of the relaxation process occurring in the proton-glass portion of the crystal. montana.edu The proton glass state region in DRADA is found to be narrower (0.2 < x < 0.35) than in non-deuterated RADA.
The complex behaviors observed in the RADA system, such as the formation of the proton glass state and the coexistence of different phases, are direct consequences of the competing interactions within the crystal lattice. researchgate.netmontana.edu Pure RbH₂AsO₄ favors a ferroelectric ordering, where the electric dipoles align in the same direction, resulting in a net spontaneous polarization. In contrast, pure NH₄H₂AsO₄ favors an antiferroelectric ordering, where adjacent dipoles align in opposite directions, leading to zero net polarization.
When these two compounds are mixed, these competing tendencies create "frustration." The random substitution of Rb⁺ by NH₄⁺ ions prevents the establishment of a uniform long-range order throughout the crystal. researchgate.net This frustration between the ferroelectric and antiferroelectric interactions is the fundamental mechanism that leads to the formation of the proton glass state at intermediate concentrations. montana.edu In this state, the dipoles are "frozen" in random orientations, representing a compromise between the two competing ordered states. The coexistence of ferroelectric and proton glass phases further highlights this competition, where parts of the crystal may achieve long-range ferroelectric order while other regions exhibit glassy behavior. researchgate.net
Cesium-Rubidium Dihydrogen Arsenate (CsₓRb₁₋ₓH₂AsO₄) Systems
The investigation into solid solutions of dihydrogen arsenates extends to systems involving the substitution of rubidium with cesium, another alkali metal. These studies aim to develop novel materials, potentially with enhanced proton conductivity.
Research into the CsH₂AsO₄-RbH₂AsO₄ system has led to the synthesis of new compounds such as Cs₀.₂Rb₀.₈H₂AsO₄. icmp.lviv.uanih.gov Structural analysis reveals that this compound is characterized by a three-dimensional network of AsO₄ groups. icmp.lviv.ua Unlike some other complex phosphates or arsenates, these AsO₄ groups are connected solely through multiple strong hydrogen bonds, which form the framework of the structure. icmp.lviv.ua
| Property | Description | Reference |
|---|---|---|
| Crystal Structure | 3D network of AsO₄ groups. | icmp.lviv.ua |
| Bonding | AsO₄ groups are connected via multiple strong hydrogen bonds. | icmp.lviv.ua |
| Synthesis | Grown from highly acidic aqueous solutions at room temperature. | icmp.lviv.ua |
Dielectric studies of these novel compounds are crucial for understanding their electrical properties and potential applications. The specific arrangement of the hydrogen bond network and the nature of the cations present are expected to significantly influence the dielectric response of the material. icmp.lviv.uanih.gov
The presence of two different cations, cesium (Cs⁺) and rubidium (Rb⁺), within the same crystal lattice has a direct impact on the compound's properties. Although chemically similar, the difference in ionic radii and electronegativity between cesium and rubidium can introduce local distortions and modify the hydrogen bond network. icmp.lviv.ua This cationic disorder can influence the stability of different phases and the dynamics of proton transport within the crystal, which is a key factor for materials being considered for proton conduction applications. nih.gov The specific ratio of Cs to Rb is a critical parameter that allows for the tuning of the structural and, consequently, the dielectric properties of the solid solution. icmp.lviv.uanih.gov
Rubidium Dihydrogen Phosphate-Arsenate Solid Solutions (RbH₂(PO₄)ₓ(AsO₄)y)
Solid solutions of rubidium dihydrogen phosphate-arsenate, represented by the formula RbH₂(PO₄)ₓ(AsO₄)y, are mixed crystal systems where phosphate (PO₄) and arsenate (AsO₄) anions are substituted for one another within the same crystal lattice. This substitution allows for the tuning of the material's physical and chemical properties. Research into these solid solutions often focuses on their structural characteristics and electrical properties, particularly their potential as proton conductors. A specific example of such a compound is RbH₂(PO₄)₀.₆₅(AsO₄)₀.₃₅, which has been synthesized and studied to understand the effects of anionic substitution on the crystal structure and phase transitions. researchgate.net
Structural Characterization by X-ray Diffraction
X-ray diffraction analysis is a crucial technique for elucidating the atomic and molecular structure of crystalline materials. For the mixed crystal RbH₂(PO₄)₀.₆₅(AsO₄)₀.₃₅, X-ray diffraction studies have revealed that it is nearly isomorphous with the tetragonal phase of pure Rubidium Dihydrogen Arsenate (RDA). researchgate.net
The structure belongs to the tetragonal crystal system with the space group I-42d. The phosphorus and arsenic atoms are statistically distributed, occupying the same crystallographic sites. These P/As atoms, along with the rubidium ions, are located at points with S4 site symmetry. The oxygen atoms are arranged tetrahedrally around the central phosphorus/arsenic atoms. These (P/As)O₄ tetrahedra are interconnected by a network of O-H···O hydrogen bonds that lie predominantly within the a,b plane of the crystal lattice. researchgate.net
Detailed crystallographic data for RbH₂(PO₄)₀.₆₅(AsO₄)₀.₃₅ are presented in the table below.
Table 1: Crystallographic Data for RbH₂(PO₄)₀.₆₅(AsO₄)₀.₃₅
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | I-42d |
| a (Å) | 7.6837 (8) |
| c (Å) | 7.3824 (19) |
| Volume (ų) | 435.85 (13) |
Protonic Conduction and Phase Transitions in Mixed Anion Systems
The substitution of phosphate with arsenate anions significantly influences the phase behavior and electrical properties of the material. Studies on RbH₂(PO₄)₀.₆₅(AsO₄)₀.₃₅ using differential scanning calorimetry have identified three distinct phase transitions. researchgate.net The nature of these transitions has been further investigated through impedance and modulus spectroscopy, which are techniques used to study the electrical properties, including protonic conduction, of materials over a range of temperatures. researchgate.net
The investigation of protonic conduction in the temperature range of 150 K to 450 K helps to characterize the dynamic behavior of protons within the crystal lattice and its relationship to the observed phase changes. researchgate.net
Table 2: Phase Transition Temperatures for RbH₂(PO₄)₀.₆₅(AsO₄)₀.₃₅
| Transition | Temperature (K) |
|---|---|
| Transition 1 | 229 |
| Transition 2 | 390 |
Table 3: List of Compounds
| Compound Name | Chemical Formula |
|---|---|
| Rubidium Dihydrogen Arsenate | RbH₂AsO₄ |
| Rubidium Dihydrogen Phosphate | RbH₂PO₄ |
Synthesis Methodologies for Single Crystals and Polycrystalline Forms
Slow Evaporation from Aqueous Solutions
The slow evaporation technique is a common and effective method for growing high-quality single crystals of rubidium dihydrogen arsenate. This method relies on gradually increasing the concentration of a saturated solution of the compound until supersaturation is reached, leading to the formation of crystals.
The process begins with the preparation of a saturated aqueous solution of RbH₂AsO₄. This is typically achieved by dissolving the polycrystalline material in deionized water, often with gentle heating to ensure complete dissolution. The resulting solution is then filtered to remove any insoluble impurities. The clear solution is placed in a vessel that allows for slow and controlled evaporation of the solvent at a constant temperature, often room temperature, in an environment free from vibrations and rapid temperature fluctuations. uni-marburg.deijsr.in As the water evaporates, the concentration of the solute increases, and once the solution becomes supersaturated, crystal nucleation begins. Over a period of several days to weeks, these nuclei grow into larger, well-defined single crystals. ijsr.in
The quality and size of the resulting crystals are highly dependent on the rate of evaporation, the purity of the starting materials, and the stability of the growth environment. A slower evaporation rate generally promotes the growth of larger and more perfect crystals. This technique is widely used for compounds belonging to the potassium dihydrogen phosphate (B84403) (KDP) family, to which RbH₂AsO₄ is isostructural. researchgate.netresearchgate.net
Partial Neutralization of Arsenic Acid with Rubidium Carbonate
A direct and reliable method for synthesizing rubidium dihydrogen arsenate involves the partial neutralization of arsenic acid (H₃AsO₄) with rubidium carbonate (Rb₂CO₃). researchgate.netnih.govnih.gov This acid-base reaction produces the desired salt, water, and carbon dioxide.
2 H₃AsO₄ + Rb₂CO₃ → 2 RbH₂AsO₄ + H₂O + CO₂
Following the reaction, the resulting solution contains dissolved rubidium dihydrogen arsenate. To obtain the solid product, the water is evaporated from the solution. The remaining residue, which is polycrystalline RbH₂AsO₄, can then be further purified by recrystallization. nih.gov This recrystallization step, which involves dissolving the powder in a minimal amount of hot water and allowing it to cool slowly or evaporate, can also be used to grow large single crystals of the compound. researchgate.netnih.gov
Reactant Properties:
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |
| Arsenic Acid | H₃AsO₄ | 141.94 |
| Rubidium Carbonate | Rb₂CO₃ | 230.95 |
Hydrothermal Synthesis Methods for Related Arsenates
Hydrothermal synthesis is a powerful technique for crystallizing materials from high-temperature aqueous solutions at high vapor pressures. While specific detailed procedures for the hydrothermal synthesis of rubidium dihydrogen arsenate are not extensively documented in readily available literature, the methodology has been successfully applied to a wide variety of related arsenate compounds. This suggests its potential applicability for RbH₂AsO₄, particularly for producing crystals under different thermodynamic conditions than those of ambient pressure methods.
The general principle of hydrothermal synthesis involves placing the reactants, such as metal oxides or salts and an arsenic source like arsenic pentoxide (As₂O₅) or arsenic acid, into a sealed vessel, typically an autoclave, along with a solvent (usually water). The autoclave is then heated to temperatures above the boiling point of water, leading to an increase in pressure. These conditions of high temperature and pressure increase the solubility of the reactants and facilitate the crystallization of the desired product.
For instance, various metal arsenates have been synthesized under hydrothermal conditions, with temperatures typically ranging from 150 °C to 250 °C and reaction times spanning several days. The resulting products can be influenced by factors such as the pH of the solution, the molar ratios of the reactants, and the specific temperature and pressure profiles used during the synthesis. This method is particularly useful for synthesizing novel phases or materials that are difficult to crystallize under ambient conditions.
Advanced Research Directions and Open Questions
Elucidation of Low Temperature Behavior of Proton Glass Systems
A significant area of ongoing research is the detailed examination of the low-temperature behavior of proton glass systems derived from Rubidium Dihydrogenarsenate. In mixed crystals, such as Rubidium Ammonium (B1175870) Dihydrogen Arsenate (Rb₁₋ₓ(NH₄)ₓH₂AsO₄), the frustration of the proton ordering on the hydrogen bonds leads to a "proton glass" state at low temperatures. This state is characterized by a freezing of the protonic motion without the establishment of long-range ferroelectric or antiferroelectric order.
Recent calorimetric studies on Rb₀.₆₅(NH₄)₀.₃₅H₂AsO₄ have revealed a broad anomaly in the heat capacity with a peak at 55 K, which is associated with the dipole glass transition. researchgate.net Furthermore, dielectric measurements in the Rb₁₋ₓ(NH₄)ₓH₂AsO₄ system have shown the coexistence of paraelectric or proton-glass phases with ferroelectric order at temperatures below the glass transition temperature (Tg). researchgate.net This coexistence is attributed to random spatial fluctuations of the ammonium cations. For instance, in samples with an ammonium concentration of x=0.10, Cole-Cole plots indicate a distribution of relaxation times below Tg, a characteristic feature of glassy dynamics.
However, a complete understanding of the freezing dynamics and the nature of the elementary excitations in these proton glass systems remains elusive. Future research will likely focus on:
Detailed specific heat measurements at very low temperatures to probe the density of states of the low-energy excitations, which are predicted to be different from those in crystalline solids.
Advanced vibrational spectroscopy techniques, such as inelastic neutron scattering and low-frequency Raman spectroscopy, to directly observe the dynamics of the proton tunneling and the soft modes associated with the glass transition.
Exploration of the isotope effect by substituting deuterium (B1214612) for hydrogen to understand the role of quantum tunneling in the proton glass behavior, similar to studies conducted on the isomorphous Rb₁₋ₓ(NH₄)ₓH₂PO₄ system. ibm.com
Further Experimental Evidence for Tg(p) Dependence Below 4 K
The influence of hydrostatic pressure on the ferroelectric and glassy properties of RDA and its analogs is another critical research frontier. While the pressure dependence of the ferroelectric phase transition in pure RDA at higher temperatures has been investigated, there is a notable lack of experimental data on the pressure dependence of the glass transition temperature, Tg(p), particularly at temperatures below 4 K.
Studies on the related compound Rubidium Dihydrogen Phosphate (B84403) (RbH₂PO₄) have shown a significant decrease in the ferroelectric transition temperature with increasing pressure, eventually leading to the disappearance of the ferroelectric state at high pressures. aps.org It is an open question whether a similar pressure-induced suppression of the glassy state occurs in RDA-based proton glasses.
Future experimental work in this area will require specialized techniques capable of achieving high pressures at cryogenic temperatures. Key research directions include:
High-pressure dielectric spectroscopy to measure the dielectric constant and loss as a function of temperature and pressure, allowing for the determination of the pressure dependence of Tg.
High-pressure neutron and X-ray diffraction studies to investigate the structural changes associated with the glass transition under pressure. nih.govresearchgate.net These experiments could reveal pressure-induced changes in the hydrogen bond network and the local atomic arrangements.
Raman spectroscopy under high pressure to probe the vibrational modes and their response to pressure, providing insights into the microscopic mechanisms driving the pressure dependence of the glass transition.
Detailed Studies on Defect Chemistry and Impurity Effects on Electrical Properties
The electrical properties of ferroelectric materials like this compound are highly sensitive to the presence of defects and impurities. Understanding and controlling the defect chemistry is crucial for optimizing the material's performance in potential applications. While the intrinsic electrical properties of RDA have been studied, a systematic investigation into the effects of specific impurities and defects is still needed.
Research in other material systems has shown that irradiation can significantly alter electrical transport properties. For instance, γ-ray irradiation can enhance surface oxidation in copper films, thereby increasing their resistance. repec.org In ceramics like Si₃N₄ and ZrN, ion irradiation leads to a reduction in thermal conductivity due to the creation of defects that scatter phonons. osti.gov The effect of such irradiation-induced defects on the proton conductivity and dielectric response of RDA is an important area for future investigation.
Key research questions to be addressed include:
How do different types of impurities (e.g., cation or anion substitution) affect the proton conductivity and the ferroelectric transition temperature of RDA?
What is the impact of point defects, such as vacancies and interstitials, on the dielectric relaxation and loss in RDA single crystals?
Can controlled introduction of defects, for example through irradiation, be used to tailor the electrical properties of RDA for specific applications?
Future studies will likely involve a combination of experimental techniques, including impedance spectroscopy to measure the electrical conductivity, and various spectroscopic methods to characterize the nature and concentration of defects.
Exploration of New Mixed Crystal Systems with this compound Analogs
The synthesis and characterization of new mixed crystal systems based on this compound offer a promising route to discovering materials with novel properties. By systematically varying the chemical composition, it is possible to tune the ferroelectric, antiferroelectric, and proton glass behaviors.
Recent research has led to the synthesis of new mixed crystals such as Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁, which combines ferroelectric (CsH₂PO₄, CsH₂AsO₄) and antiferroelectric (NH₄H₂PO₄, NH₄H₂AsO₄) components. researchgate.net This compound exhibits a complex interplay of structural disorder, with both static or dynamic disorder of the acidic protons and reorientational motion of the NH₄⁺ ions.
The exploration of new mixed crystal systems will continue to be a vibrant area of research, with a focus on:
Synthesizing and structurally characterizing new solid solutions of RDA with other members of the KDP family, as well as with compounds containing different cations and anions.
Investigating the phase diagrams of these new mixed crystal systems to identify the composition ranges for ferroelectric, antiferroelectric, and proton glass phases. The phase diagram of the RbH₂AsO₄-NH₄H₂AsO₄ system, for example, shows a rich variety of phases depending on the ammonium concentration. researchgate.net
Measuring the physical properties of these new materials, including their dielectric, thermal, and optical properties, to assess their potential for technological applications.
Refinement of Theoretical Models for Enhanced Predictive Capability
The development of more sophisticated theoretical models is essential for a deeper understanding of the complex phenomena observed in this compound and for predicting the properties of new, related materials. While phenomenological theories like the Landau theory have been successful in describing the qualitative features of ferroelectric phase transitions, more quantitative and predictive models are needed. ethz.chwikipedia.orgaps.orgyoutube.comarxiv.org
First-principles calculations based on density functional theory (DFT) are becoming increasingly powerful tools for studying the electronic structure and lattice dynamics of ferroelectric materials. These ab initio studies can provide valuable insights into the microscopic origins of ferroelectricity and the nature of proton ordering in RDA. chemrxiv.orgaps.orgsemanticscholar.org
Future theoretical work will likely focus on:
Developing more accurate ab initio models that can quantitatively predict the ferroelectric transition temperature, spontaneous polarization, and other properties of RDA and its analogs.
Using computational methods to study the effects of defects and impurities on the electronic and structural properties of RDA.
Refining phenomenological models, such as the Landau theory, by incorporating microscopic insights from ab initio calculations. This can lead to a more comprehensive understanding of the thermodynamics and dielectric properties of RDA and related ferroelectrics. icmp.lviv.ua
By combining advanced experimental techniques with sophisticated theoretical modeling, researchers are poised to make significant strides in unraveling the remaining mysteries of this compound and harnessing its unique properties for future technologies.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing rubidium dihydrogenarsenate, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves reacting rubidium carbonate or hydroxide with arsenic acid under controlled stoichiometric conditions. Characterization requires elemental analysis (C, H, As, Rb) to confirm purity, with deviations >0.3% necessitating justification . X-ray diffraction (XRD) data must be deposited in the Inorganic Crystal Structure Database (ICSD), with cif files validated via the IUCr's checkCIF tool to resolve crystallographic discrepancies . Reproducibility hinges on documenting reagent sources (e.g., Sigma-Aldrich for commercial Rb salts) and solvent purification methods (e.g., distillation under argon) .
Q. How can researchers determine the detection limits and accuracy of rubidium quantification in this compound using X-ray fluorescence spectroscopy?
- Methodological Answer : Calibration curves for Rb quantification should be constructed using high-purity standards (e.g., lepidolite with 18,190 ppm Rb) and LiBO₃ flux to minimize matrix effects. Detection limits for Rb in mineral matrices are ~50 ppm, with a relative accuracy of 5% achievable via repeated pelletization and background correction . For rock samples, dilution with LiF crystals reduces detection limits to 20 ppm .
Q. What are the key considerations for ensuring ethical compliance and safety when handling this compound in laboratory settings?
- Methodological Answer : this compound contains toxic inorganic arsenic (AsO₄³⁻), necessitating fume hood use, PPE (gloves, lab coats), and institutional approval for hazardous material protocols . Waste disposal must comply with local regulations for arsenic-containing compounds. Ethical compliance requires pre-approval from biosafety committees and transparency in reporting deviations from safety protocols .
Advanced Research Questions
Q. What experimental strategies can minimize uncertainties in nuclear magnetic moment measurements of rubidium isotopes in this compound?
- Methodological Answer : Simultaneous NMR recording of ⁸⁷Rb and ⁸⁵Rb isotopes using dual-tuned probes reduces experimental uncertainties to δ ≈10⁻⁷ by canceling magnetic field fluctuations. Screening corrections for diamagnetic shielding are negligible in aqueous solutions but require calibration against cesium-133 standards in nonpolar solvents . High-resolution MAS-NMR with magic-angle spinning (≥30 kHz) further suppresses line broadening from quadrupolar interactions .
Q. How should researchers address discrepancies in reported thermal decomposition behavior of this compound across different studies?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with in-situ XRD or IR spectroscopy can resolve decomposition pathways (e.g., AsO₄³⁻ → As₂O₃ vs. Rb₂O formation). Conflicting data may arise from varying heating rates (e.g., 5°C/min vs. 10°C/min) or atmospheric conditions (N₂ vs. air). Replicating experiments with controlled O₂ partial pressure and reporting raw data (weight loss % vs. temperature) enhances cross-study comparability .
Q. How can hydrogen-bonding networks in this compound crystals be analyzed to predict physicochemical properties?
- Methodological Answer : Single-crystal XRD analysis at cryogenic temperatures (100 K) resolves H-bond geometries (O···O distances, angles). Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G*) correlate these networks with properties like proton conductivity or thermal stability. For example, bifurcated H-bonds in [Rb(H₂AsO₄)] frameworks may enhance ionic mobility, validated via impedance spectroscopy .
Data Contradiction and Validation
Q. What analytical frameworks are recommended for reconciling conflicting NMR linewidth data for this compound in different solvent systems?
- Methodological Answer : Linewidth discrepancies in D₂O vs. DMSO-d₆ arise from solvent polarity effects on Rb⁺ solvation. Use pulsed-field gradient (PFG) NMR to measure diffusion coefficients and distinguish between chemical exchange broadening and bulk magnetic susceptibility effects. Paramagnetic impurities (e.g., Fe³⁺) should be quantified via ICP-MS and excluded via Chelex-100 resin treatment .
Methodological Best Practices
- Data Reporting : Follow IUCr guidelines for crystallographic data, including thermal ellipsoid plots (30% probability) and full bond-length tables in supplementary materials .
- Ethical Standards : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to avoid redundant or non-impactful research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
